N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives, including those similar to the compound , typically involves the reaction of corresponding benzoyl chlorides with amines in the presence of a base. For instance, Kato et al. (1992) synthesized a series of benzamide derivatives by evaluating their effects on gastric emptying in rats, demonstrating the compound's potential as a gastrokinetic agent (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including the target compound, is characterized by the presence of a morpholinylsulfonyl group attached to the benzamide moiety, which significantly influences their biological activity. Advanced techniques such as NMR, IR spectroscopy, and X-ray crystallography are typically employed to elucidate the structure of these compounds, as demonstrated by the work of Bhaskar et al. (2019) (Bhaskar et al., 2019).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it’s a promising drug candidate, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies .
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-4-6-17(15(2)12-14)21-20(23)16-5-7-18(26-3)19(13-16)28(24,25)22-8-10-27-11-9-22/h4-7,12-13H,8-11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRKISZBVKDQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide |
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